molecular formula C25H33ClN2O3 B023351 tert-Butyl Cetirizine CAS No. 335017-46-4

tert-Butyl Cetirizine

Cat. No.: B023351
CAS No.: 335017-46-4
M. Wt: 445 g/mol
InChI Key: CRBIKYGPQWQMAG-UHFFFAOYSA-N
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Description

tert-Butyl Cetirizine is a derivative of Cetirizine, a second-generation antihistamine commonly used to treat allergic reactions. Cetirizine itself is a selective Histamine-1 antagonist, which means it blocks the action of histamine, a substance in the body that causes allergic symptoms . This compound retains the antihistamine properties of Cetirizine but has been modified to include a tert-butyl group, which can influence its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

The synthesis of tert-Butyl Cetirizine typically involves the modification of Cetirizine. One common method includes the reaction of Cetirizine with tert-butyl hydroperoxide under specific conditions to introduce the tert-butyl group . Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

tert-Butyl Cetirizine can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Scientific Research Applications

tert-Butyl Cetirizine has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl Cetirizine is similar to that of Cetirizine. It works by selectively inhibiting peripheral Histamine-1 receptors, thereby blocking the action of histamine and preventing allergic symptoms such as sneezing, itching, and runny nose . The tert-butyl group may influence the compound’s ability to cross cell membranes and its overall bioavailability.

Comparison with Similar Compounds

tert-Butyl Cetirizine can be compared to other second-generation antihistamines such as:

    Levocetirizine: The levorotary enantiomer of Cetirizine, known for its higher potency.

    Loratadine: Another second-generation antihistamine with a similar mechanism of action but different pharmacokinetic properties.

    Fexofenadine: Known for its minimal sedative effects and high selectivity for Histamine-1 receptors.

The uniqueness of this compound lies in the presence of the tert-butyl group, which can alter its pharmacokinetic profile and potentially improve its therapeutic efficacy .

Biological Activity

Tert-Butyl Cetirizine is a derivative of cetirizine, an established antihistamine used primarily for the treatment of allergic conditions. While the specific biological activity of this compound has not been extensively documented, its structural similarity to cetirizine suggests potential pharmacological effects, particularly as an H1 receptor antagonist. This article explores the biological activity of this compound, drawing upon available research findings, case studies, and theoretical implications.

Chemical Structure and Properties

This compound is characterized by the addition of a tert-butyl group to the cetirizine molecule. This modification may influence its pharmacokinetic and pharmacodynamic properties, including solubility , absorption , and metabolism .

PropertyCetirizineThis compound
Molecular Weight388.87 g/molTBD (theoretical calculation)
Solubility in WaterLowTBD (expected to vary)
H1 Receptor AffinityHighTBD (speculative)

Cetirizine acts primarily as an H1 receptor antagonist, inhibiting the action of histamine at peripheral H1 receptors. Given that this compound is a derivative, it is hypothesized that it may exhibit similar mechanisms:

  • Histamine Receptor Binding : It may compete with histamine for binding sites on H1 receptors, potentially leading to anti-allergic effects.
  • Anti-inflammatory Effects : Similar compounds have shown additional anti-inflammatory properties, which could be relevant for therapeutic applications.

In Vitro Studies

Research indicates that cetirizine retains significant activity as an H1 receptor antagonist in various in vitro models:

  • Guinea Pig Ileum : Studies have confirmed that cetirizine effectively inhibits contractions induced by histamine .
  • Tracheal Rings : Antihistaminic effects observed in tracheal preparations suggest potential applications in respiratory conditions .

Case Study Insights

A comparative study evaluated the efficacy of new antihistamines against cetirizine. The results indicated that while newer compounds may offer benefits such as reduced sedation or improved selectivity, they did not significantly outperform cetirizine in terms of overall efficacy for allergic responses .

Potential Applications

Given its expected biological activity, this compound could have several applications:

  • Allergy Treatment : As an antihistamine, it may be beneficial for treating allergic rhinitis and urticaria.
  • Research Tool : Its unique structure may allow researchers to explore novel pathways in allergy treatment and histamine-related conditions.

Safety Profile

The safety profile of this compound remains largely uncharacterized. However, based on cetirizine's established safety data:

  • Common Side Effects : Include drowsiness, dry mouth, and dizziness.
  • Contraindications : Caution is advised in patients with severe renal impairment.

Properties

IUPAC Name

tert-butyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33ClN2O3/c1-25(2,3)31-23(29)19-30-18-17-27-13-15-28(16-14-27)24(20-7-5-4-6-8-20)21-9-11-22(26)12-10-21/h4-12,24H,13-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRBIKYGPQWQMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432727
Record name tert-Butyl Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335017-46-4
Record name 1,1-Dimethylethyl 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335017-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl Cetirizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1-((4-chlorophenyl)phenylmethyl)piperazine (260 g, 0.9 mol), tert-butyl 2-(2-chloroethoxy)acetate (195 g, 1.0 mol), sodium hydroxide (106 g, 1 mol) and tert-butyl-ammonium bromide (“TABB”, 3.22 g, 0.01 mol, NOTE-TABB is a catalyst for this reaction) is dissolved in 2-butanone (“MEK”, 300 mL) heated to 150° C. and the water of reaction azeotroped over a period of about 4 hours. Heating is stopped and to the reaction mixture is added MEK (500 mL) added. The mixture is cooled to ambient, filtered and the solvent removed from the resulting solution by distillation under reduced pressure. The residue is dissolved in methyl tert-butylether (800 mL), washed with water (2×200 mL), saturated sodium chloride (2×100 mL) and the solvent removed under reduced pressure. The residue is treated with hexanes (1.8 mL) to afford tert-butyl (RS) 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]acetate as a white crystalline powder (260 g, 96% yield).
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